Hydroxyphenylacetylglycine

描述

Overview of 4-Hydroxyphenylacetylglycine as an N-Acylglycine Metabolite

Classification within Acylglycines and Related Metabolic Pathways

4-Hydroxyphenylacetylglycine belongs to the class of organic compounds known as N-acyl-alpha amino acids. hmdb.ca These are characterized by an alpha amino acid, in this case, glycine (B1666218), which has an acyl group attached to its terminal nitrogen atom. hmdb.ca Acylglycines are generally considered minor metabolites of fatty acids. hmdb.cafoodb.ca Their formation is a key part of the body's detoxification system, where glycine conjugates with various metabolites that could be toxic if they accumulate. acs.org This process renders them less toxic, more hydrophilic, and easily excretable in urine. acs.org

The biosynthesis of N-acylglycines, including 4-Hydroxyphenylacetylglycine, can occur through a couple of proposed pathways. One involves the activation of a fatty acid by an acyl-CoA synthetase, followed by conjugation with glycine via a glycine N-acyltransferase (GLYAT). nih.gov Specifically, 4-Hydroxyphenylacetylglycine is formed from the reaction of 4-Hydroxyphenylacetyl-CoA and glycine, a process catalyzed by acyltransferase enzymes. hmdb.cahmdb.ca Another proposed pathway involves the sequential oxidation of an N-acylethanolamine. nih.gov 4-Hydroxyphenylacetylglycine is specifically involved in the tyrosine metabolism pathway. kegg.jpgenome.jp

Endogenous Nature and Occurrence in Biological Systems

4-Hydroxyphenylacetylglycine is an endogenous human metabolite, meaning it is naturally produced within the body. hmdb.camedchemexpress.com It has been identified in various human biofluids, including blood, urine, and bile, as well as in liver perfusate. hmdb.caresearchgate.netnih.govacs.orggoogle.com Its presence in urine, in particular, has been utilized in metabolomics studies to understand various health and disease states. acs.orgresearchgate.netresearchgate.net For instance, altered levels of N-acylglycines in urine have been associated with conditions like kidney disease, obesity, and diabetes. acs.org

Significance in Human and Microbial Metabolism

The study of 4-Hydroxyphenylacetylglycine extends to its significant roles in the broader context of human and microbial metabolism, particularly concerning amino acids, fatty acids, and the gut microbiome.

Role in Amino Acid and Fatty Acid Metabolism

N-acyl glycines are recognized for their role in the metabolism and detoxification of branched-chain amino acid metabolites and fatty acid oxidation intermediates. acs.org The conjugation of these acids with glycine is a crucial detoxification step. acs.org 4-Hydroxyphenylacetylglycine itself originates from the metabolism of the amino acid tyrosine. hmdb.cafoodb.casigmaaldrich.com More specifically, it can be derived from tyramine (B21549), a monoamine compound that comes from tyrosine. hmdb.cafoodb.ca It can also be formed from the metabolism of 3,4-dihydroxyphenylalanine (L-DOPA). hmdb.cafoodb.ca As acylglycines are generally metabolites of fatty acids, their measurement in body fluids can be indicative of disorders related to mitochondrial fatty acid beta-oxidation. hmdb.cafoodb.caavantiresearch.com

Interplay with Gut Microbiota and Host Physiology

There is a growing body of evidence highlighting the intricate relationship between gut microbiota and host metabolism, with metabolites like 4-Hydroxyphenylacetylglycine playing a role. Research suggests that gut microbiota can influence the metabolism of amino acids, leading to the production of various phenolic metabolites. up.ac.za For example, a study on the effects of resveratrol (B1683913) supplementation showed that it altered the gut microbiota, leading to an increase in the gut microbial flavonoid catabolite 4-hydroxyphenylacetic acid (4-HPA), a precursor to 4-Hydroxyphenylacetylglycine. nih.gov This interplay has been linked to systemic effects, with studies associating gut-microbiome derived metabolites with conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov Furthermore, changes in the urinary levels of 4-Hydroxyphenylacetylglycine have been observed in various contexts, including in response to environmental exposures and in conditions like Crohn's disease, suggesting its potential as a biomarker reflecting the complex interactions between host, environment, and microbiome. researchgate.netnih.govscispace.com

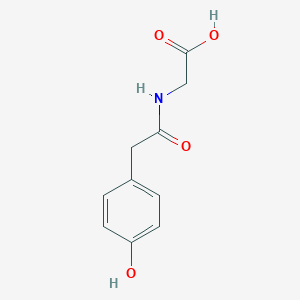

Structure

3D Structure

属性

IUPAC Name |

2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPDWYIPKSSNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331519 | |

| Record name | 4-Hydroxyphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyphenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28116-23-6 | |

| Record name | p-Hydroxyphenylacetylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28116-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyphenylacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 4 Hydroxyphenylacetylglycine

Precursor Pathways

The biosynthesis of 4-Hydroxyphenylacetylglycine is not a direct, singular pathway but rather the culmination of several metabolic routes that converge on the formation of its immediate precursor, 4-hydroxyphenylacetic acid. This section details the significant pathways from which 4-Hydroxyphenylacetylglycine originates.

Tyrosine Metabolism as a Primary Source

The amino acid tyrosine is a principal endogenous source for the synthesis of 4-Hydroxyphenylacetylglycine. The metabolic cascade involves the conversion of tyrosine to tyramine (B21549), which is then further metabolized to 4-hydroxyphenylacetic acid before its final conjugation with glycine (B1666218).

Tyramine, a trace amine derived from the decarboxylation of tyrosine by the enzyme tyrosine decarboxylase, serves as a key intermediate in this pathway. The conversion of tyramine to the precursor of 4-Hydroxyphenylacetylglycine involves a two-step enzymatic process:

Oxidative Deamination: Tyramine is metabolized by monoamine oxidases (MAO), with a primary role for MAO-A, which catalyzes its oxidative deamination to form 4-hydroxyphenylacetaldehyde sciopen.comresearchgate.net.

Oxidation: The intermediate, 4-hydroxyphenylacetaldehyde, is subsequently oxidized to 4-hydroxyphenylacetic acid researchgate.net.

Following the formation of 4-hydroxyphenylacetic acid, it undergoes a final conjugation step with the amino acid glycine to yield 4-Hydroxyphenylacetylglycine.

The conjugation of 4-hydroxyphenylacetic acid with glycine is a process that requires the activation of the carboxylic acid. This activation occurs through the formation of a high-energy thioester bond with coenzyme A (CoA), resulting in the formation of 4-hydroxyphenylacetyl-CoA ebi.ac.ukmodelseed.org. The subsequent transfer of the 4-hydroxyphenylacetyl group from CoA to glycine is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) nih.govwikipedia.orggenecards.org. This enzymatic reaction completes the synthesis of 4-Hydroxyphenylacetylglycine.

| Precursor | Intermediate | Enzyme | Product |

|---|---|---|---|

| Tyrosine | - | Tyrosine Decarboxylase | Tyramine |

| Tyramine | 4-Hydroxyphenylacetaldehyde | Monoamine Oxidase (MAO) | 4-Hydroxyphenylacetic Acid |

| 4-Hydroxyphenylacetic Acid | 4-Hydroxyphenylacetyl-CoA | Acyl-CoA Synthetase | 4-Hydroxyphenylacetyl-CoA |

| 4-Hydroxyphenylacetyl-CoA + Glycine | - | Glycine N-acyltransferase (GLYAT) | 4-Hydroxyphenylacetylglycine |

3,4-Dihydroxyphenylalanine (L-DOPA) Metabolism

L-DOPA, an amino acid precursor to the neurotransmitter dopamine (B1211576), undergoes extensive metabolism in the body wikipedia.orgwikipedia.org. The primary metabolic pathways of L-DOPA involve its decarboxylation to dopamine and subsequent degradation to 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) mdpi.comwikipedia.orgnih.gov. While these pathways generate phenylacetic acid derivatives, a direct and significant conversion of L-DOPA to 4-hydroxyphenylacetic acid, the immediate precursor to 4-Hydroxyphenylacetylglycine, is not a major metabolic route. However, gut microbiota have been shown to dehydroxylate L-DOPA, which can lead to the formation of m-hydroxyphenylacetic acid researchgate.net.

Dietary Flavonoids and Anthocyanins as Precursors

A significant portion of dietary flavonoids and anthocyanins are not absorbed in the small intestine and reach the colon, where they are subjected to extensive metabolism by the gut microbiota researchgate.net. This microbial biotransformation leads to the breakdown of the complex flavonoid structure into simpler phenolic acids, including 4-hydroxyphenylacetic acid researchgate.netpnas.orgnih.gov.

Various classes of flavonoids serve as precursors to 4-hydroxyphenylacetic acid through microbial catabolism:

Flavonols: Kaempferol can be converted to 4-hydroxyphenylacetic acid by Eubacterium ramulus nih.gov.

Flavones: Apigenin is metabolized to 3-(4-hydroxyphenyl)propanoic acid by human intestinal bacteria, which can be a precursor to 4-hydroxyphenylacetic acid nih.gov.

Stilbenes: Resveratrol (B1683913) supplementation has been shown to significantly increase the levels of the gut microbial catabolite 4-hydroxyphenylacetic acid tandfonline.comnih.gov.

Anthocyanins, a subclass of flavonoids responsible for the red, purple, and blue colors in many fruits and vegetables, are also degraded by gut microbiota into various phenolic acids researchgate.netuea.ac.uk. For instance, cyanidin (B77932) 3-glucoside can be metabolized to 3,4-dihydroxybenzoic acid nih.gov. While the general degradation of anthocyanins to phenolic acids is established, the specific pathways and efficiencies of their conversion to 4-hydroxyphenylacetic acid are part of a complex metabolic network influenced by the composition of the gut microbiota.

| Dietary Precursor | Class | Metabolite | Metabolizing Organism/System |

|---|---|---|---|

| Kaempferol | Flavonol | 4-Hydroxyphenylacetic Acid | Eubacterium ramulus |

| Resveratrol | Stilbene | 4-Hydroxyphenylacetic Acid | Gut Microbiota |

| Apigenin | Flavone | 3-(4-hydroxyphenyl)propanoic acid | Gut Microbiota |

| Anthocyanins (general) | Anthocyanin | Phenolic Acids | Gut Microbiota |

Chlorogenic Acid, Quinic Acid, and Shikimic Acid Derivatives

Chlorogenic acid, quinic acid, and shikimic acid are all components of the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including tyrosine wikipedia.org. Consequently, these compounds can be considered distant precursors to 4-Hydroxyphenylacetylglycine.

When ingested, these compounds, particularly chlorogenic acid, are largely metabolized by the gut microbiota sciopen.comresearchgate.netsciopen.com. The microbial transformation of chlorogenic acid involves a series of reactions including ester hydrolysis, hydrogenation, and dehydroxylation researchgate.net. These processes lead to the formation of various metabolites, such as caffeic acid and dihydrocaffeic acid, which can be further metabolized to phenylpropionic acids and, in some instances, phenylacetic acid derivatives researchgate.net. The aromatization of quinic acid and shikimic acid by the gut flora also contributes to the pool of aromatic compounds that can potentially be converted to 4-hydroxyphenylacetic acid uea.ac.uk.

Enzymatic Conversion to 4-Hydroxyphenylacetylglycine

The direct biosynthesis of 4-hydroxyphenylacetylglycine involves the formation of an amide bond between glycine and 4-hydroxyphenylacetyl-CoA. This reaction is catalyzed by a specific class of enzymes known as acyltransferases.

Role of Glycine N-Acyltransferase (EC 2.3.1.13)

Glycine N-acyltransferase (GLYAT) is a key enzyme in the detoxification of various acyl-CoA molecules by conjugating them with glycine. wikipedia.orgnih.gov This enzyme is located in the mitochondrial matrix of liver and kidney cells in mammals. nih.gov

The fundamental reaction catalyzed by Glycine N-acyltransferase involves the transfer of an acyl group from a Coenzyme A (CoA) thioester to the amino group of glycine. This results in the formation of an N-acylglycine and the release of CoA. wikipedia.orgsigmaaldrich.com Specifically for 4-hydroxyphenylacetylglycine, the reaction proceeds as follows:

4-Hydroxyphenylacetyl-CoA + Glycine ⇌ 4-Hydroxyphenylacetylglycine + CoA sigmaaldrich.com

This enzymatic process serves to convert less water-soluble acyl-CoA derivatives into more water-soluble N-acylglycines that can be more easily excreted.

| Reactants | Enzyme | Products |

| 4-Hydroxyphenylacetyl-CoA | Glycine N-acyltransferase (EC 2.3.1.13) | 4-Hydroxyphenylacetylglycine |

| Glycine | Coenzyme A (CoA) |

Other Acyltransferase Enzymes Involved

While Glycine N-acyltransferase (EC 2.3.1.13) is a primary enzyme for the conjugation of many acyl-CoAs, other related enzymes can also catalyze similar reactions. The broader family of acyl-CoA N-acyltransferases exhibits specificity for different acyl-CoA substrates. For instance, Glycine N-phenylacetyltransferase (EC 2.3.1.192) has been identified, which specifically catalyzes the reaction of phenylacetyl-CoA with glycine to form phenylacetylglycine. wikipedia.org

Additionally, research has identified other acyltransferases with specificities for different types of fatty acids. For example, Glycine N-acyltransferase-like 3 (GLYATL3) has been shown to be responsible for the formation of long-chain N-acylglycines. nih.gov This suggests that a family of related acyltransferases, each with a preference for certain acyl-CoA molecules, is involved in the biosynthesis of various N-acylglycines.

Comparative Biosynthesis in Microorganisms

In microorganisms, the biosynthesis of related compounds, such as the non-proteinogenic amino acid L-p-hydroxyphenylglycine (L-HPG), provides insight into alternative pathways for the formation of 4-hydroxyphenyl structures. L-HPG is a crucial component of certain peptide antibiotics like vancomycin. wikipedia.org

L-p-Hydroxyphenylglycine Biosynthetic Pathway in Microorganisms (e.g., Amycolatopsis orientalis)

The bacterium Amycolatopsis orientalis, a producer of vancomycin-group antibiotics, synthesizes L-p-hydroxyphenylglycine through a multi-enzyme pathway. wikipedia.org This pathway is distinct from the direct glycine conjugation seen in mammalian metabolism for 4-hydroxyphenylacetylglycine.

The biosynthesis of L-p-hydroxyphenylglycine in Amycolatopsis orientalis begins with prephenate, a key intermediate in the shikimic acid pathway for the synthesis of aromatic amino acids. wikipedia.org The pathway involves the following key steps:

Prephenate is converted to 4-hydroxyphenylpyruvate .

4-hydroxyphenylpyruvate is then enzymatically converted to 4-hydroxymandelate .

4-hydroxymandelate is oxidized to 4-hydroxybenzoylformate .

Finally, a transaminase transfers an amino group to 4-hydroxybenzoylformate to yield L-p-hydroxyphenylglycine . wikipedia.org

| Precursor | Key Intermediates | Final Product in this Pathway |

| Prephenate | 4-hydroxyphenylpyruvate | L-p-hydroxyphenylglycine |

| 4-hydroxymandelate | ||

| 4-hydroxybenzoylformate |

This microbial pathway highlights a different evolutionary strategy for the synthesis of a 4-hydroxyphenyl-glycine structure, starting from a central metabolite of aromatic amino acid biosynthesis.

Key Enzymes: p-Hydroxymandelate Synthase, p-Hydroxymandelate Oxidase, L-p-Hydroxyphenylglycine Transaminase

The conversion of 4-hydroxyphenylpyruvate to 4-hydroxyphenylglycine is catalyzed by a trio of essential enzymes. This sequence of reactions transforms an α-keto acid into a non-proteinogenic amino acid.

p-Hydroxymandelate Synthase (HmaS)

The first committed step in this pathway is the conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate, a reaction catalyzed by p-hydroxymandelate synthase (HmaS). researchgate.netnih.govqmul.ac.uk This enzyme is a non-heme, iron-dependent (Fe2+) dioxygenase. wikipedia.orgqmul.ac.uk It performs an oxidative decarboxylation of 4-hydroxyphenylpyruvate, where one molecule of oxygen is consumed, and the carboxyl group of the pyruvate (B1213749) side chain is released as carbon dioxide. qmul.ac.ukwikipedia.org HmaS is also referred to as 4-hydroxyphenylpyruvate dioxygenase II. wikipedia.org The enzyme exhibits strong homology to p-hydroxyphenylpyruvate dioxygenase (HPD), which is involved in tyrosine catabolism, though their catalytic outcomes differ. nih.gov

p-Hydroxymandelate Oxidase (HmO)

Following the formation of 4-hydroxymandelate, the next step is its oxidation to 4-hydroxyphenylglyoxylate (also known as 4-hydroxylbenzoylformate). wikipedia.orgstrath.ac.uk This reaction is catalyzed by p-hydroxymandelate oxidase (HmO), a flavin-dependent oxidase that utilizes FMN as a cofactor. wikipedia.orgrsc.org The enzyme acts on (S)-4-hydroxymandelate, using oxygen as an acceptor, which results in the generation of hydrogen peroxide (H2O2) as a byproduct. wikipedia.orgstrath.ac.uk HmO has been characterized from the chloroeremomycin (B1668801) gene cluster and is crucial for the biosynthesis of the amino acid precursors for vancomycin-type antibiotics. researchgate.netrsc.org Interestingly, this oxidation step can also be catalyzed by an O2-independent mandelate (B1228975) dehydrogenase (MdlB), demonstrating a degree of functional exchangeability in engineered pathways. strath.ac.uk

L-p-Hydroxyphenylglycine Transaminase (HpgT)

The final step in the biosynthesis of L-4-hydroxyphenylglycine is a transamination reaction catalyzed by L-p-hydroxyphenylglycine transaminase (HpgT). wikipedia.orgresearchgate.net This enzyme transfers an amino group from an amino donor to the keto acid 4-hydroxyphenylglyoxylate, yielding the final L-4-hydroxyphenylglycine product. wikipedia.orgresearchgate.net While various molecules can serve as the nitrogen source, L-tyrosine is considered a highly efficient amino donor. wikipedia.orgresearchgate.net The use of L-tyrosine as the amino donor and its regeneration from prephenate suggests a potentially cyclic nature for the pathway in vivo. nih.govresearchgate.net

Interactive Data Table: Enzymes in 4-Hydroxyphenylglycine Biosynthesis

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) |

| p-Hydroxymandelate Synthase (HmaS) | 1.13.11.46 | 4-hydroxyphenylpyruvate, O2 | (S)-4-hydroxymandelate, CO2 | Fe2+ |

| p-Hydroxymandelate Oxidase (HmO) | 1.1.3.19 | (S)-4-hydroxymandelate, O2 | 4-hydroxyphenylglyoxylate, H2O2 | FMN |

| L-p-Hydroxyphenylglycine Transaminase (HpgT) | N/A | 4-hydroxyphenylglyoxylate, Amino Donor (e.g., L-Tyrosine) | L-4-hydroxyphenylglycine, α-keto acid | Pyridoxal Phosphate (B84403) (Typical for transaminases) |

Interactive Data Table: Biosynthetic Pathway of 4-Hydroxyphenylglycine

| Step | Precursor | Enzyme | Product |

| 1 | Prephenate | Prephenate Dehydrogenase (Pdh) | 4-Hydroxyphenylpyruvate |

| 2 | 4-Hydroxyphenylpyruvate | p-Hydroxymandelate Synthase (HmaS) | (S)-4-Hydroxymandelate |

| 3 | (S)-4-Hydroxymandelate | p-Hydroxymandelate Oxidase (HmO) | 4-Hydroxyphenylglyoxylate |

| 4 | 4-Hydroxyphenylglyoxylate | L-p-Hydroxyphenylglycine Transaminase (HpgT) | L-4-Hydroxyphenylglycine |

Analytical Methodologies for 4 Hydroxyphenylacetylglycine Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of 4-hydroxyphenylacetylglycine from other components in a sample matrix prior to its detection. The choice of chromatographic method depends on the specific requirements of the analysis, such as the desired sensitivity, resolution, and sample throughput.

Liquid Chromatography (LC)

Liquid chromatography is a powerful and versatile technique widely employed for the analysis of non-volatile and thermally labile compounds like 4-hydroxyphenylacetylglycine. It involves the separation of components in a liquid mobile phase as they pass through a stationary phase packed in a column.

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in enhanced resolution, improved sensitivity, and faster analysis times. nih.govnih.gov UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the highly sensitive and specific quantification of acylglycines, including 4-hydroxyphenylacetylglycine, in biological fluids such as urine and plasma. researchgate.netresearchgate.net

The separation of 4-hydroxyphenylacetylglycine by UPLC is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve peak shape and ionization efficiency. waters.com

Interactive Data Table: Typical UPLC Parameters for 4-Hydroxyphenylacetylglycine Analysis

| Parameter | Typical Value |

|---|---|

| Column | Reversed-phase C18 (e.g., ACQUITY Premier BEH C18) |

| Particle Size | < 2 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 10 µL |

| Column Temperature | 30 - 50 °C |

High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for the analysis of a wide range of compounds, including amino acids and their derivatives. researchgate.net While UPLC offers higher performance, HPLC remains a valuable tool, particularly in laboratories where UPLC systems are not available. The principles of separation for 4-hydroxyphenylacetylglycine are similar to UPLC, predominantly relying on reversed-phase chromatography. hplc.eu

HPLC methods for acylglycines may involve pre-column or post-column derivatization to enhance the detection of the analyte, especially when using UV-visible detectors. However, when coupled with mass spectrometry, derivatization is often not necessary.

Interactive Data Table: Typical HPLC Parameters for Acylglycine Analysis

| Parameter | Typical Value |

|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl |

| Particle Size | 3 - 5 µm |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol, acetonitrile) |

| Detector | UV-Vis or Mass Spectrometer |

| Wavelength (UV) | ~210 nm for general peptide bonds, or specific wavelength after derivatization |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Due to the low volatility and polar nature of 4-hydroxyphenylacetylglycine, direct analysis by GC is not feasible. Therefore, a crucial step of chemical derivatization is required to convert the analyte into a more volatile and thermally stable derivative. bohrium.comnih.gov

Common derivatization procedures for acylglycines include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, or acylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for silylation. bohrium.com The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns being suitable for the separation of the derivatized analytes. bohrium.com Although effective, GC-MS methods can be more labor-intensive compared to LC-MS approaches due to the additional sample preparation steps. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the detection and quantification of 4-hydroxyphenylacetylglycine due to its exceptional sensitivity and selectivity, especially when dealing with complex biological matrices.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is the most widely used mass spectrometric technique for the analysis of 4-hydroxyphenylacetylglycine. researchgate.netresearchgate.netnih.gov It involves multiple stages of mass analysis, typically performed on a triple quadrupole or a quadrupole-linear ion trap mass spectrometer. In a typical LC-MS/MS experiment, the analyte is first separated by liquid chromatography and then introduced into the mass spectrometer's ion source, where it is ionized, commonly by electrospray ionization (ESI).

The first mass analyzer (Q1) is set to select the precursor ion of 4-hydroxyphenylacetylglycine (the protonated molecule, [M+H]⁺). This selected ion is then fragmented in a collision cell (q2) through collision-induced dissociation (CID) with an inert gas. The resulting product ions are then analyzed by the second mass analyzer (Q3). forensicrti.org

This process is often performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This technique provides a high degree of specificity and sensitivity, allowing for accurate quantification even at very low concentrations. sciex.com Precursor ion scans and product ion scans can also be utilized for the identification and structural elucidation of acylglycines. nih.govnih.gov

Interactive Data Table: Experimental MS/MS Fragmentation Data for 4-Hydroxyphenylacetylglycine

| Precursor Ion (m/z) | Product Ions (m/z) | Relative Intensity (%) |

|---|---|---|

| 209.0 | 75.0 | 100 |

| 106.0 | 66.34 | |

| 76.0 | 37.01 | |

| 107.0 | 29.19 |

Data sourced from PubChem CID 440732. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of 4-hydroxyphenylacetylglycine, offering highly accurate mass measurements. Unlike nominal mass instruments that measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments can determine m/z values with accuracies in the parts-per-million (ppm) range. This high mass accuracy allows for the confident determination of the elemental composition of an unknown compound by comparing the experimentally measured mass with the theoretical exact mass.

For 4-hydroxyphenylacetylglycine (C₁₀H₁₁NO₄), the high mass accuracy of HRMS can readily distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This is particularly valuable in untargeted metabolomics studies where numerous compounds are detected simultaneously.

Accurate Mass Data for 4-Hydroxyphenylacetylglycine

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Exact Mass | 209.06881 Da |

| Monoisotopic Mass | 209.06881 Da |

| [M-H]⁻ (deprotonated) | 208.06152 Da |

Data obtained from PubChem. nih.govuni.lu

Ion Cyclotron Resonance Fourier Transform Mass Spectrometry (FT-ICR-MS) represents the pinnacle of HRMS instrumentation, offering the highest resolving power and mass accuracy currently available. In an FT-ICR mass analyzer, ions are trapped in a strong magnetic field and excited into a coherent cyclotron motion by a radiofrequency pulse. The frequency of this motion is inversely proportional to the ion's m/z ratio. The image current produced by the orbiting ions is detected, and a Fourier transform is applied to convert this time-domain signal into a frequency-domain signal, which is then converted to a mass spectrum.

The unparalleled resolution of FT-ICR-MS can resolve ions with very small mass differences, which is highly advantageous for the analysis of complex mixtures containing numerous isomers and isobars. While perhaps overkill for routine targeted quantification of 4-hydroxyphenylacetylglycine, FT-ICR-MS is an invaluable tool for discovery-based metabolomics and for the structural elucidation of unknown metabolites in complex biological samples. The high mass accuracy, often in the sub-ppm range, provides unambiguous elemental composition assignments. The analysis of phenolic compounds in complex matrices, such as plant extracts, has been successfully demonstrated using FT-ICR-MS, highlighting its suitability for this class of molecules.

Triple Quadrupole LC-MS

The triple quadrupole mass spectrometer is the most commonly used instrument for targeted quantification using the MRM technique described in section 3.2.1.2. Its design, consisting of two mass-filtering quadrupoles (Q1 and Q3) and a collision cell (q2), is perfectly suited for the selective detection of precursor-product ion transitions. When coupled with liquid chromatography (LC), which provides chromatographic separation of analytes prior to MS analysis, the resulting LC-MS/MS system offers exceptional selectivity and sensitivity for the quantification of compounds like 4-hydroxyphenylacetylglycine in complex biological fluids. The robustness and reliability of triple quadrupole instruments have made them a mainstay in clinical and research laboratories for quantitative bioanalysis.

Sample Preparation Strategies for Biological Matrices

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., urine), remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument. The choice of sample preparation strategy depends on the physicochemical properties of the analyte, the nature of the matrix, and the sensitivity required for the analysis.

Urine Sample Preparation (Dilution, Derivatization, Solid-Phase Extraction)

Urine is a complex biological fluid containing a wide variety of endogenous and exogenous compounds. Effective sample preparation is therefore essential for the reliable quantification of 4-hydroxyphenylacetylglycine by LC-MS.

Dilution: Often referred to as "dilute-and-shoot," this is the simplest sample preparation approach. A urine sample is simply diluted with a suitable solvent (often the initial mobile phase of the LC method), centrifuged to remove particulates, and then injected into the LC-MS system. While fast and straightforward, this method may not be suitable for analytes present at very low concentrations and can lead to significant matrix effects and contamination of the mass spectrometer ion source over time.

Derivatization: Derivatization involves chemically modifying the analyte to improve its chromatographic or mass spectrometric properties. For phenolic compounds like 4-hydroxyphenylacetylglycine, derivatization can be employed to enhance ionization efficiency in ESI, particularly in the positive ion mode. Reagents that introduce a permanently charged moiety or a group that is readily protonated can significantly increase the signal intensity. However, derivatization adds an extra step to the workflow, which can introduce variability and may not be necessary for analytes that ionize well in their native form, as is often the case for 4-hydroxyphenylacetylglycine in the negative ion mode.

Solid-Phase Extraction (SPE): Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex matrices like urine. In SPE, the urine sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interfering substances are washed away. The analyte is then eluted from the sorbent with a small volume of a strong solvent.

For an acidic compound like 4-hydroxyphenylacetylglycine, several types of SPE sorbents can be utilized:

Reversed-phase (e.g., C18): Retains non-polar to moderately polar compounds from an aqueous matrix. 4-hydroxyphenylacetylglycine would be retained under acidic conditions and eluted with an organic solvent like methanol or acetonitrile.

Anion-exchange: These sorbents contain positively charged functional groups that retain negatively charged analytes. At a neutral or slightly basic pH, the carboxylic acid group of 4-hydroxyphenylacetylglycine will be deprotonated, allowing it to be retained on an anion-exchange sorbent. It can then be eluted by a solution with a low pH or a high salt concentration.

Mixed-mode: These sorbents combine both reversed-phase and ion-exchange properties, offering a high degree of selectivity.

The choice of SPE protocol requires careful method development to optimize the loading, washing, and elution steps to achieve high recovery of the analyte and efficient removal of matrix components.

Summary of Urine Sample Preparation Strategies

| Method | Principle | Advantages | Disadvantages |

| Dilution | Simple dilution with a solvent. | Fast, simple, low cost. | High matrix effects, low sensitivity. |

| Derivatization | Chemical modification of the analyte. | Can improve ionization and chromatography. | Adds complexity, may introduce variability. |

| Solid-Phase Extraction (SPE) | Selective retention and elution from a solid sorbent. | Excellent cleanup and concentration, reduces matrix effects. | More time-consuming and costly than dilution. |

Plasma and Serum Sample Preparation

The preparation of plasma and serum samples for the analysis of 4-Hydroxyphenylacetylglycine typically involves steps to remove high-abundance proteins, which can interfere with the analysis and damage analytical instrumentation. Common strategies include protein precipitation and solid-phase extraction (SPE).

Protein Precipitation (PPT) is a widely used technique due to its simplicity and speed. It involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the plasma or serum sample. The typical ratio of solvent to sample is 3:1 (v/v) thermofisher.comrestek.com. This process denatures and precipitates the proteins, which are then separated by centrifugation. The resulting supernatant, containing 4-Hydroxyphenylacetylglycine and other small molecules, can be directly injected into the LC-MS system or subjected to further cleanup steps. For instance, a common protocol involves mixing the sample with the organic solvent, vortexing, and incubating at a low temperature (e.g., -20°C) to enhance protein precipitation, followed by centrifugation to pellet the precipitated proteins nih.gov.

Solid-Phase Extraction (SPE) is another effective method for sample cleanup and analyte enrichment. SPE can be more selective than protein precipitation and can remove a broader range of interfering substances, such as salts and phospholipids. For a compound like 4-Hydroxyphenylacetylglycine, a reverse-phase SPE cartridge (e.g., C18) would typically be used. The general steps for SPE include:

Conditioning: The SPE sorbent is activated with an organic solvent like methanol.

Equilibration: The sorbent is prepared for sample loading by washing with an aqueous solution.

Loading: The plasma or serum sample is passed through the sorbent bed, where 4-Hydroxyphenylacetylglycine is retained.

Washing: The sorbent is washed to remove interfering substances.

Elution: 4-Hydroxyphenylacetylglycine is eluted from the sorbent using an organic solvent.

The choice between protein precipitation and solid-phase extraction depends on the required level of sample cleanup and the desired analytical sensitivity.

Below is an interactive data table summarizing common plasma and serum sample preparation methods.

| Method | Description | Typical Reagents | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent. | Acetonitrile, Methanol | Fast, simple, and inexpensive. | May not remove all interfering substances. |

| Solid-Phase Extraction (SPE) | Separation and enrichment of the analyte using a solid sorbent. | C18 cartridges, various organic and aqueous solvents. | High selectivity, effective removal of interferences. | More time-consuming and costly than PPT. |

Fecal Extracts

The analysis of 4-Hydroxyphenylacetylglycine in fecal samples presents unique challenges due to the complexity and heterogeneity of the fecal matrix researchgate.netnih.gov. Proper sample homogenization is a critical first step to ensure that the analyzed aliquot is representative of the entire sample imperial.ac.uk.

Homogenization: Fecal samples are often frozen immediately after collection and stored at -80°C to minimize metabolic changes nih.gov. For processing, a portion of the frozen sample may be cryogenically drilled and then homogenized nih.gov. Homogenization can be achieved by mixing the sample with an aqueous or organic solvent. Bead beating is a common mechanical lysis technique used to disrupt microbial cells and release intracellular metabolites mpbio.com. This involves agitating the sample with beads of different materials and sizes (e.g., ceramic, silica, glass) in a homogenization tube mpbio.com.

Extraction: Following homogenization, 4-Hydroxyphenylacetylglycine is extracted from the fecal slurry. This is typically done using an organic solvent such as methanol or a mixture of solvents. The choice of extraction solvent can significantly influence the recovery of the analyte. After extraction, the sample is centrifuged to separate the solid fecal debris, and the supernatant is collected for analysis. In some protocols, lyophilization (freeze-drying) is performed prior to extraction to remove water from the sample, which can improve the efficiency of extraction with organic solvents researchgate.net.

An example of a fecal sample preparation workflow is as follows:

A known weight of the fecal sample is mixed with an extraction solvent (e.g., methanol).

The mixture is homogenized using a bead beater.

The homogenized sample is centrifuged to pellet solid particles.

The supernatant is carefully collected and may be filtered before LC-MS analysis.

The following interactive table outlines common steps in fecal sample preparation.

| Step | Purpose | Common Techniques/Reagents | Key Considerations |

| Homogenization | To create a uniform sample mixture. | Bead beating, cryogenic drilling, vortexing. | The heterogeneity of fecal samples requires thorough homogenization. |

| Extraction | To isolate the analyte from the fecal matrix. | Methanol, water, solvent mixtures. | The choice of solvent affects extraction efficiency. |

| Centrifugation | To separate solid debris from the liquid extract. | High-speed centrifugation. | Ensures a clear supernatant for analysis. |

| Lyophilization (Optional) | To remove water from the sample. | Freeze-drying. | Can improve extraction efficiency with organic solvents. |

Internal Standards and Calibration for Quantitative Analysis

For accurate quantification of 4-Hydroxyphenylacetylglycine, the use of an internal standard (IS) is essential. An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample preparation. The IS helps to correct for variations in sample recovery during extraction and for matrix effects in the mass spectrometer wuxiapptec.comresearchgate.netnih.gov.

Internal Standards: The ideal internal standard for the quantification of 4-Hydroxyphenylacetylglycine is a stable isotope-labeled (SIL) version of the molecule (e.g., 4-Hydroxyphenylacetylglycine-d3 or -13C6). SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency in the mass spectrometer wuxiapptec.com. This allows for highly accurate correction of analytical variability. If a SIL version of 4-Hydroxyphenylacetylglycine is not available, a structural analogue with similar properties may be used nih.gov. For aromatic acids, deuterated forms of similar compounds, such as ferulic acid D3, have been used as internal standards in broader phytochemical screening researchgate.net.

Calibration: Quantitative analysis is performed by constructing a calibration curve. This is generated by analyzing a series of calibration standards with known concentrations of 4-Hydroxyphenylacetylglycine and a constant concentration of the internal standard. The calibration curve is a plot of the ratio of the peak area of the analyte to the peak area of the internal standard versus the concentration of the analyte researchgate.net. A linear regression analysis is then applied to this plot. The concentration of 4-Hydroxyphenylacetylglycine in an unknown sample is determined by measuring its analyte-to-internal standard peak area ratio and interpolating the concentration from the calibration curve nih.govyoutube.comnih.gov. It is important to prepare the calibration standards in a matrix that closely matches the biological samples being analyzed (matrix-matched calibration) to account for any matrix effects lcms.cz.

The table below summarizes key aspects of internal standards and calibration for the quantitative analysis of 4-Hydroxyphenylacetylglycine.

| Component | Description | Ideal Characteristics/Procedure |

| Internal Standard (IS) | A compound added to samples to correct for analytical variability. | Stable isotope-labeled 4-Hydroxyphenylacetylglycine. Added at the beginning of sample preparation. |

| Calibration Standards | A series of solutions with known concentrations of the analyte. | Prepared in a matrix matching the biological sample. Covers the expected concentration range of the analyte in the samples. |

| Calibration Curve | A plot of the analyte/IS peak area ratio versus analyte concentration. | Should demonstrate linearity (R² > 0.99) over the desired concentration range. |

Physiological and Pathophysiological Relevance of 4 Hydroxyphenylacetylglycine

Association with Inborn Errors of Metabolism

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result from defects in the enzymes or transporters involved in metabolic pathways. The diagnosis and monitoring of these conditions often rely on the identification of specific biomarkers, which are measurable indicators of a particular biological state. Acylglycines, a class of compounds to which 4-Hydroxyphenylacetylglycine belongs, have garnered attention as valuable biomarkers in this field.

Acylglycines as Biomarkers for Metabolic Disorders

Acylglycines are formed in the body through the conjugation of glycine (B1666218) with various acyl-CoA molecules. When specific metabolic pathways are disrupted due to an enzyme deficiency, the corresponding acyl-CoA intermediates can accumulate. To mitigate the toxic effects of these accumulations, the body conjugates them with glycine, leading to the formation and subsequent urinary excretion of specific acylglycines. nih.gov This process makes the analysis of urinary acylglycines a powerful tool for diagnosing and monitoring certain IEMs. aruplab.comtestcatalog.org The use of advanced analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for the quantitative analysis of a wide range of acylglycines in urine, providing distinct patterns associated with specific metabolic disorders. nih.gov

The analysis of acylglycines is considered a key biochemical tool for the diagnosis of inherited disorders of mitochondrial fatty acid β-oxidation. nih.gov A comprehensive metabolomic analysis of urine can identify clear biochemical signatures for numerous IEMs from a single sample, highlighting the utility of this approach in modern diagnostics. nih.govmedindia.net

Specific Disorders Associated with Altered Levels (e.g., Fatty Acid Oxidation Disorders, Organic Acidemias)

The accumulation of specific acylglycines is a hallmark of several fatty acid oxidation (FAO) disorders and organic acidemias. In these conditions, the genetic defect leads to a block in the breakdown of fatty acids or amino acids, respectively, resulting in the buildup of upstream metabolites.

Fatty Acid Oxidation Disorders: These disorders impair the body's ability to break down fatty acids for energy. Quantitative analysis of urinary acylglycines is a valuable method for diagnosing and monitoring these conditions. aruplab.comnih.gov For instance, in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common FAO disorders, characteristic patterns of acylglycine excretion are observed. nih.gov

Organic Acidemias: This group of disorders is characterized by the accumulation of organic acids in the blood and urine due to defects in amino acid metabolism. heftpathology.com The analysis of urinary acylglycines is a useful diagnostic tool, complementary to organic acid and acylcarnitine profiles. nih.gov In conditions like isovaleric acidemia, propionic acidemia, and 3-methylcrotonylglycinuria, specific glycine conjugates are consistently found in the urine of affected individuals. nih.gov While not always specific to a single disease, pathological acylglycine profiles can also be detected in methylmalonic aciduria, multiple carboxylase deficiency, and 3-hydroxy-3-methylglutaric aciduria. nih.gov

While the broader class of acylglycines is well-established as biomarkers for these disorders, specific research detailing the altered levels of 4-Hydroxyphenylacetylglycine in diagnosed cases of FAO disorders and organic acidemias is an area of ongoing investigation. However, its presence in metabolomic screens for IEMs suggests its potential relevance. nih.govresearchgate.net

Interactions with the Gut Microbiome

The human gut is home to a complex and dynamic community of microorganisms, collectively known as the gut microbiota. This microbial ecosystem plays a crucial role in human health by modulating various physiological processes, including the metabolism of host and dietary compounds. The interplay between the gut microbiota and host metabolism can have profound implications for health and disease.

Modulation of Host and Dietary Metabolites by Gut Microbiota

The gut microbiota possesses a vast metabolic capacity that complements the host's own metabolic functions. These microorganisms can transform dietary components and host-derived molecules into a wide array of metabolites that can enter systemic circulation and influence host physiology. mdpi.com This metabolic cross-talk is a fundamental aspect of the host-microbiome symbiosis.

Gut microbial metabolites, such as short-chain fatty acids (SCFAs), secondary bile acids, and derivatives of amino acids, are known to play significant roles in maintaining intestinal homeostasis, regulating the immune system, and influencing the development of various diseases, including inflammatory bowel disease (IBD). mdpi.comfrontiersin.org Alterations in the composition and function of the gut microbiota, a condition known as dysbiosis, can lead to changes in the production of these crucial metabolites, thereby contributing to disease pathogenesis. frontiersin.org

Correlation with Specific Microbial Taxa (e.g., Faecalibacterium prausnitzii in Crohn's Disease)

Emerging research has begun to link specific gut microbial species with the production or modulation of particular metabolites. One of the most well-studied examples of a beneficial gut bacterium is Faecalibacterium prausnitzii. This species is a major producer of butyrate (B1204436), an SCFA with anti-inflammatory properties, and is often found to be depleted in the gut of patients with Crohn's disease, a form of IBD. h1.conih.gov

A metabolomics study investigating biomarkers for Crohn's disease made a significant finding regarding 4-Hydroxyphenylacetylglycine. The study observed that in healthy individuals, the urinary levels of 4-Hydroxyphenylacetylglycine were negatively correlated with the abundance of Faecalibacterium prausnitzii in the gut. nih.gov However, intriguingly, the same study found higher levels of 4-Hydroxyphenylacetylglycine in the feces of a subset of Crohn's disease patients who had elevated abundances of F. prausnitzii. nih.gov This complex relationship suggests a potential link between F. prausnitzii, 4-Hydroxyphenylacetylglycine, and the inflammatory environment of the gut in Crohn's disease that warrants further investigation. nih.gov

Faecalibacterium prausnitzii is known to possess anti-inflammatory properties that extend beyond butyrate production, and it is believed to secrete other bioactive molecules. nih.govresearchgate.net While the direct production of 4-Hydroxyphenylacetylglycine by F. prausnitzii has not been definitively established, the bacterium is known to be metabolically active and can modulate the levels of various metabolites in the gut. nih.gov

Implications in Gut Dysbiosis and Disease Progression

Gut dysbiosis, characterized by an imbalance in the microbial community, is a common feature of many chronic diseases, including IBD. frontiersin.org This imbalance can lead to a disruption in the production of beneficial microbial metabolites and an increase in pro-inflammatory molecules, contributing to disease progression. The altered metabolic landscape of the gut in IBD includes changes in fatty acids, amino acid derivatives, and bile acids. nih.gov

The association of 4-Hydroxyphenylacetylglycine with Crohn's disease and its correlation with F. prausnitzii abundance highlight its potential role in the context of gut dysbiosis and IBD pathogenesis. nih.gov The gut microbiota and its metabolites can influence intestinal barrier function and immune responses, both of which are compromised in IBD. mdpi.commdpi.com Further research into the specific roles of metabolites like 4-Hydroxyphenylacetylglycine in these processes could provide valuable insights into the mechanisms of disease and identify new therapeutic targets.

Gut-Brain Axis and Neurological Function Influences

The gut-brain axis represents a complex bidirectional communication network connecting the central nervous system (CNS) with the gastrointestinal tract. acs.org This intricate relationship is mediated through neural, endocrine, and immune pathways, with metabolites produced by the gut microbiota playing a crucial role. acs.org While direct research exclusively linking 4-Hydroxyphenylacetylglycine to the gut-brain axis is limited, its metabolic origins provide a basis for its potential involvement.

4-Hydroxyphenylacetylglycine is recognized as an endogenous human and mouse metabolite. ebi.ac.ukglpbio.com It is a derivative of tyramine (B21549), a monoamine that can be metabolized in the body. caymanchem.com The precursor to 4-Hydroxyphenylacetylglycine, 4-hydroxyphenylacetic acid (4-HPAA), has been identified as a metabolite derived from the gut microbiota. nih.gov For instance, studies have shown that engineered Escherichia coli can produce 4-HPAA. nih.gov Furthermore, gut microbiota can metabolize dietary compounds like resveratrol (B1683913), leading to an increase in levels of 4-HPAA, which in turn can influence host metabolism. nih.gov

Given that precursors to 4-Hydroxyphenylacetylglycine are products of gut microbial activity, it is plausible that the production of 4-Hydroxyphenylacetylglycine itself is influenced by the composition and function of the gut microbiome. Metabolites from the gut can cross the intestinal barrier, enter circulation, and potentially cross the blood-brain barrier to influence neurological function. Therefore, fluctuations in the gut microbiota could alter the levels of 4-Hydroxyphenylacetylglycine, which may, in turn, impact the signaling within the gut-brain axis. However, the specific functions and neurological effects of this compound remain an area for further investigation.

Clinical and Research Biomarker Potential

The search for reliable and measurable biological markers is a critical aim in medical science to improve the diagnosis, prognosis, and treatment of various diseases. nih.gov Metabolomics, the large-scale study of small molecules, has emerged as a promising field for discovering such biomarkers. nih.gov As an endogenous metabolite, 4-Hydroxyphenylacetylglycine has been investigated for its potential as a biomarker in several clinical and research contexts.

Metabolic disorders, such as metabolic syndrome and type 2 diabetes, are characterized by a cluster of conditions including obesity, insulin (B600854) resistance, and dyslipidemia. researchgate.netmdpi.com Biomarkers are crucial for early detection and risk stratification in these conditions. researchgate.net While direct evidence establishing 4-Hydroxyphenylacetylglycine as a definitive biomarker for common metabolic disorders is not yet established, the role of related acylglycines in metabolic pathways is an active area of research.

For example, studies have identified other acylglycines, like phenylacetylglutamine (B1677654) (PAG), as potential biomarkers in the context of metabolic disease complications, such as distal symmetric polyneuropathy in patients with type 2 diabetes. nih.gov Research has also highlighted acetylglycine as a potential therapeutic candidate for preventing excessive adiposity. nih.gov These findings suggest that the family of acylglycines, to which 4-Hydroxyphenylacetylglycine belongs, is involved in metabolic regulation. The potential for 4-Hydroxyphenylacetylglycine to serve as a specific biomarker for metabolic disorders warrants further targeted metabolomic studies to elucidate its correlation with specific disease states and its utility in clinical diagnostics. researchgate.net

Crohn's disease is a type of inflammatory bowel disease (IBD) characterized by chronic inflammation of the digestive tract. nih.gov The diagnosis and management of Crohn's disease can be challenging, and there is a significant need for non-invasive biomarkers to assess disease activity and predict outcomes. nih.gov Current biomarkers include C-reactive protein and fecal calprotectin, but these are general markers of inflammation. nih.gov

Metabolomic profiling is being explored as a method to identify novel and more specific biomarkers for IBD. However, current research has not identified 4-Hydroxyphenylacetylglycine as a specific biomarker for Crohn's disease. The search for new biomarkers is ongoing, with studies focusing on various molecular signatures, including serologic markers and genetic profiles, but a direct link to 4-Hydroxyphenylacetylglycine has not been reported in the available literature. researchgate.net Future comprehensive metabolomic analyses of IBD patients may yet reveal a role for this and other currently unassociated metabolites.

Metabolomic studies in disease models are instrumental in identifying potential biomarkers and understanding pathological mechanisms.

Uranium Exposure in Rats: Research has successfully identified 4-Hydroxyphenylacetylglycine as a potential biomarker for exposure to uranium. In a study involving rats chronically exposed to low doses of uranium in drinking water, metabolomic analysis of urine samples revealed that 4-Hydroxyphenylacetylglycine was one of eleven features that could discriminate between control and contaminated rats with high specificity and sensitivity. This finding suggests its promise for use in developing a diagnostic test to assess uranium exposure.

| Metabolite | Significance | Specificity (%) | Sensitivity (%) |

|---|---|---|---|

| 4-Hydroxyphenylacetylglycine | Discriminated control from contaminated rats | 83-96 | 83-96 |

| N1-methylnicotinamide | Discriminated control from contaminated rats | 83-96 | 83-96 |

| N1-methyl-2-pyridone-5-carboxamide | Discriminated control from contaminated rats | 83-96 | 83-96 |

Endometriosis: Endometriosis is a complex gynecological disease where tissue similar to the lining inside the uterus grows outside the uterus. nih.gov Metabolomics is being investigated as a promising tool for the non-invasive diagnosis of this condition, which often faces significant delays. nih.govmdpi.com Studies have analyzed various biofluids, including serum, urine, and follicular fluid, to find a metabolic signature for endometriosis. unica.itendonews.com These studies have identified several potential biomarkers, including alterations in amino acids and lipids. mdpi.commicrobiomesignatures.com However, based on the current body of research, 4-Hydroxyphenylacetylglycine has not been specifically identified as a significant biomarker in the metabolomic profiling of endometriosis patients.

The identification of biomarkers related to physical performance is of great interest to athletes, coaches, and researchers for monitoring training, health, and recovery. nih.govresearchgate.net Biomarkers can reflect various physiological states, including metabolic health, muscle status, and inflammation. nih.gov A comprehensive set of biomarkers can help in designing training programs to maximize performance while minimizing injury risk. nih.gov

Currently, there is no scientific literature linking 4-Hydroxyphenylacetylglycine to the prediction of exercise endurance capacity. Research into exercise-related biomarkers is a broad field, but this specific compound has not emerged as a marker of interest for performance, fatigue, or recovery in athletes. Future metabolomic studies on athletes before and after endurance events could potentially identify novel biomarkers, but at present, a role for 4-Hydroxyphenylacetylglycine in this area is speculative.

Advanced Research Directions and Therapeutic Implications

Investigation of Molecular Mechanisms of Action

Current scientific literature primarily identifies 4-Hydroxyphenylacetylglycine as a metabolic product and biomarker rather than a compound with a well-defined molecular mechanism of action. Research has not yet elucidated specific receptor binding or direct signaling pathway activation. Its biological significance is largely inferred from fluctuations in its concentration in response to various conditions, such as chronic kidney disease, Crohn's disease, and exposure to environmental toxins nih.govnih.govescholarship.org. The primary function of 4-Hydroxyphenylacetylglycine appears to be as an indicator of metabolic processes, particularly those involving the gut microbiome and tyrosine metabolism researchgate.netunavarra.es.

Therapeutic Modulation of 4-Hydroxyphenylacetylglycine Levels

4-Hydroxyphenylacetylglycine is a known product of the co-metabolism between the host and the gut microbiota acs.orgresearchgate.net. Its levels are closely linked to the composition and activity of gut bacteria. Specifically, studies have identified a significant correlation between the abundance of the bacterium Faecalibacterium prausnitzii and the concentration of 4-Hydroxyphenylacetylglycine escholarship.orgplos.org.

In healthy individuals, a negative correlation has been observed between urinary 4-Hydroxyphenylacetylglycine and fecal F. prausnitzii levels. However, in patients with colonic Crohn's disease, a condition often characterized by a dysbiotic gut microbiota, higher fecal levels of 4-Hydroxyphenylacetylglycine were found in a subset of patients who also had elevated numbers of F. prausnitzii escholarship.orgplos.org. This complex, context-dependent relationship suggests that the production of this metabolite is intricately tied to the specific metabolic activities of the gut microbiome under different health conditions nih.govoup.com. While the connection to the gut microbiota is established, specific dietary or probiotic intervention studies aimed at directly modulating 4-Hydroxyphenylacetylglycine levels have not been detailed in the reviewed literature.

While 4-Hydroxyphenylacetylglycine is understood to be a product of bacterial metabolism, the specific biosynthetic pathways and the enzymes responsible for its synthesis within the gut microbiota have not yet been fully characterized in the scientific literature. Identifying these bacterial enzymes would be a critical step toward developing targeted therapeutic strategies. Such strategies could involve the design of specific inhibitors to modulate the production of 4-Hydroxyphenylacetylglycine for potential therapeutic benefit.

Since 4-Hydroxyphenylacetylglycine is a metabolite in the tyrosine pathway, its levels can be influenced by pharmacological agents that target key enzymes in tyrosine degradation. One such intervention is the use of Nitisinone (NTBC). Nitisinone is a potent, reversible inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a critical step in the catabolic pathway of tyrosine.

By blocking this enzyme, Nitisinone prevents the breakdown of tyrosine, leading to its accumulation in the body. This mechanism is the basis for its use in treating hereditary tyrosinemia type 1, where it prevents the formation of toxic downstream metabolites. Pharmacological inhibition of tyrosine degradation with agents like Nitisinone represents a viable strategy for modulating the levels of tyrosine and its various metabolites, including 4-Hydroxyphenylacetylglycine.

Table 1: Pharmacological Interventions Targeting Tyrosine Metabolism

| Drug | Mechanism of Action | Target Enzyme |

|---|

Integrative Omics Approaches

Integrative omics approaches are proving essential for understanding the complex role of 4-Hydroxyphenylacetylglycine. By combining different high-throughput techniques, researchers can move beyond simple correlations to build comprehensive models of metabolic pathways.

Metabolomics, the large-scale study of small molecules, has been the primary tool for identifying 4-Hydroxyphenylacetylglycine as a significant biomarker in various contexts:

Disease Biomarker: Non-targeted metabolic profiling using techniques like Ion Cyclotron Resonance Fourier Transform Mass Spectrometry (ICR-FT/MS) has identified 4-Hydroxyphenylacetylglycine as a discriminating metabolite in fecal samples of patients with Crohn's disease escholarship.orgplos.org.

Environmental Exposure: In toxicology studies, LC-MS-based metabolomics identified urinary 4-Hydroxyphenylacetylglycine as a candidate biomarker for chronic low-dose exposure to uranium in animal models tandfonline.com.

Organ Function: Metabolomics analysis of plasma has also flagged 4-Hydroxyphenylacetylglycine as a differential metabolite in rat models of chronic kidney disease and pulmonary hypertension induced by a high-salt diet nih.govresearchgate.netbiorxiv.org.

The true power of these findings is realized when metabolomics data is integrated with other omics datasets. For instance, studies on Crohn's disease have correlated fecal metabolome profiles, including 4-Hydroxyphenylacetylglycine levels, with microbial community profiles obtained through metagenomic analysis of the same samples escholarship.orgplos.org. This multi-omics approach strengthens the link between microbial function and metabolic output. Similarly, a systems biology approach in uranium exposure studies combined metabolomics with transcriptomics (the study of gene expression) to create multiscale networks, confirming that changes in the metabolome reflect alterations at the gene expression level tandfonline.com. These integrative strategies provide a more holistic view, linking genetic and microbial factors to the metabolic phenotype and elucidating the biological significance of metabolites like 4-Hydroxyphenylacetylglycine core.ac.uk.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-Hydroxyphenylacetylglycine |

| Tyrosine |

| Nitisinone (NTBC) |

Future Prospects in Personalized Medicine and Drug Development

The trajectory of 4-Hydroxyphenylacetylglycine research is increasingly pointing towards its significant role in personalized medicine. The core idea of personalized medicine is to tailor medical treatment to the individual characteristics of each patient. In this context, 4-Hydroxyphenylacetylglycine is being investigated as a potential biomarker that could help in predicting disease risk, prognosis, and response to therapy. This would enable clinicians to move beyond a "one-size-fits-all" approach and design treatment strategies optimized for individual patients.

Biomarker Validation in Large Clinical Cohorts

A crucial step towards integrating 4-Hydroxyphenylacetylglycine into clinical practice is the rigorous validation of its biomarker potential in large and diverse patient populations. This process involves extensive clinical studies to confirm the correlation between the levels of this compound and specific health outcomes.

Key objectives of these validation studies include:

Establishing definitive links: Confirming the association between 4-Hydroxyphenylacetylglycine levels and the presence, progression, or severity of particular diseases.

Defining clinical utility: Determining how measurements of this compound can guide clinical decisions, such as patient stratification for specific treatments or monitoring therapeutic efficacy.

Assessing population-wide relevance: Ensuring that the biomarker is reliable across different demographics, including age, sex, and ethnicity.

Successful validation in large clinical cohorts will be instrumental in obtaining regulatory approval for its use as a clinical biomarker.

Table 1: Illustrative Design of a Hypothetical Large Clinical Cohort Study for 4-Hydroxyphenylacetylglycine Validation

| Phase | Objective | Participant Profile | Primary Endpoints |

| Phase I: Discovery & Feasibility | To establish an initial correlation between 4-Hydroxyphenylacetylglycine levels and a specific disease state. | Small, well-defined patient group with the target disease and a healthy control group. | Statistically significant difference in 4-Hydroxyphenylacetylglycine levels between patient and control groups. |

| Phase II: Prospective Validation | To validate the findings from Phase I in a larger, more diverse population and to establish cutoff values for risk stratification. | A large cohort of at-risk individuals followed over time. | Incidence of the target disease in relation to baseline 4-Hydroxyphenylacetylglycine levels. |

| Phase III: Clinical Utility | To assess the impact of using 4-Hydroxyphenylacetylglycine measurements on clinical decision-making and patient outcomes. | Randomized controlled trial where one arm receives standard of care and the other receives care guided by 4-Hydroxyphenylacetylglycine levels. | Improvement in disease outcomes, such as reduced mortality or improved quality of life. |

This table is a hypothetical representation and does not reflect data from an actual clinical trial.

Development of Diagnostic Tests

The development of accurate, reliable, and accessible diagnostic tests for measuring 4-Hydroxyphenylacetylglycine is paramount for its clinical implementation. The focus is on creating assays that can be easily integrated into routine clinical laboratory workflows.

Current research in diagnostic test development is centered on several key technologies:

Mass Spectrometry (MS)-based assays: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the precise quantification of small molecules like 4-Hydroxyphenylacetylglycine. Efforts are underway to develop standardized and high-throughput MS-based methods.

Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) offer a high-throughput and cost-effective platform for measuring specific compounds in biological samples. The development of highly specific antibodies against 4-Hydroxyphenylacetylglycine is a critical step in creating reliable immunoassays.

The ultimate goal is to produce diagnostic kits that are not only accurate and sensitive but also user-friendly and affordable, making the measurement of 4-Hydroxyphenylacetylglycine accessible to a broad range of healthcare settings.

Table 2: Comparison of Potential Diagnostic Platforms for 4-Hydroxyphenylacetylglycine

| Technology | Advantages | Challenges |

| Mass Spectrometry (LC-MS/GC-MS) | High specificity and sensitivity; ability to measure multiple analytes simultaneously. | High initial equipment cost; requires specialized technical expertise. |

| Immunoassays (ELISA) | High-throughput; relatively low cost per sample; user-friendly. | Potential for cross-reactivity; requires development of specific antibodies. |

The successful development and validation of such diagnostic tools will be a pivotal achievement, paving the way for the routine clinical use of 4-Hydroxyphenylacetylglycine in personalized medicine and targeted drug development.

常见问题

Q. What experimental methods are used to synthesize and characterize 4-Hydroxyphenylacetylglycine derivatives?

Synthesis typically involves coupling 4-hydroxyphenylglycine derivatives with acylating agents under controlled conditions. For example:

- Stepwise synthesis : Methyl esters of 4-hydroxyphenylglycine derivatives are reacted with acyl chlorides (e.g., 4-cyanophenylacetyl chloride) in dichloromethane (DCM) with DIPEA as a base, yielding intermediates with >95% purity. Final products are purified via column chromatography .

- Characterization : Nuclear magnetic resonance (NMR, both H and C) and mass spectrometry (MS, ESI mode) are critical for structural confirmation. Reported MS data for derivatives include m/z 414.4 [M+H] and 409.6 [M+H] for key intermediates .

Q. What metabolic pathways involve 4-Hydroxyphenylacetylglycine, and how is it detected in biological samples?

- Role in tyrosine metabolism : 4-Hydroxyphenylacetylglycine is a downstream metabolite of tyrosine, linked to gut microbial processing. It is detected in fecal and urine samples via LC-MS-based metabolomics .

- Analytical workflows : Hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution MS enables quantification. Key ions (e.g., m/z 224.092 for the protonated molecule) are monitored for specificity .

Q. How can researchers distinguish 4-Hydroxyphenylacetylglycine from structurally similar metabolites?

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Retention times and MS/MS fragmentation patterns (e.g., diagnostic ions at m/z 106 and 134) aid differentiation from isomers like 4-hydroxyphenylpropionylglycine .

Advanced Research Questions

Q. How can researchers validate 4-Hydroxyphenylacetylglycine as a biomarker for Crohn’s disease (CD) while addressing contradictory findings?

- Study design : Compare fecal and urine levels in CD subtypes (e.g., colonic CD vs. ileal CD) and healthy controls. Use multivariate analysis (PCA/PLS-DA) to account for confounding factors like diet or medication .

- Addressing contradictions : Evidence shows fecal 4-Hydroxyphenylacetylglycine correlates positively with Faecalibacterium prausnitzii in CD patients, conflicting with earlier urine-based studies. This highlights the need for sample-type-specific validation and microbial co-occurrence analysis .

Q. What pharmacological assays are suitable for evaluating 4-Hydroxyphenylacetylglycine derivatives targeting G-protein-coupled receptors (GPCRs)?

- cAMP assays : Stable CHO cells expressing GPCRs (e.g., GPR88) are treated with derivatives, and intracellular cAMP levels are quantified using HTRF or Lance™ kits. EC values (e.g., 0.15–10 μM) determine potency .

- Dose-response validation : Perform triplicate experiments with positive/negative controls (e.g., forskolin for cAMP induction). Data inconsistencies may arise from batch-to-batch variability in cell lines or salt forms (e.g., HCl vs. free base) .

Q. How can structural modifications optimize the pharmacokinetic properties of 4-Hydroxyphenylacetylglycine derivatives?

- SAR strategies : Introduce lipophilic groups (e.g., 2-methylpentyloxy) to enhance blood-brain barrier penetration. Monitor logP values (e.g., ~2.5 for CNS-active derivatives) and plasma stability via in vitro microsomal assays .

- Stereochemistry effects : Chiral HPLC separates enantiomers (e.g., (R)- and (S)-forms), with pharmacological evaluation revealing up to 10-fold differences in receptor binding affinity .

Q. What experimental approaches resolve contradictions in microbial correlations involving 4-Hydroxyphenylacetylglycine?

- Multi-omics integration : Combine metagenomics (16S rRNA sequencing of fecal microbiota) with metabolomics to identify species-specific interactions. For example, F. prausnitzii may metabolize 4-Hydroxyphenylacetylglycine via β-oxidation pathways, explaining divergent fecal/urine correlations .

- In vitro validation : Co-culture gut bacteria with 4-Hydroxyphenylacetylglycine and track degradation products using C-labeled isotopologues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。